molecular formula C11H10FNO2 B2355501 1-(4-Fluorophenyl)piperidine-2,4-dione CAS No. 952489-53-1

1-(4-Fluorophenyl)piperidine-2,4-dione

Cat. No.: B2355501
CAS No.: 952489-53-1
M. Wt: 207.204
InChI Key: BKYONKYTNFWZPS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperidine-2,4-dione is a chemical compound with the molecular formula C11H10FNO2. It is known for its versatile applications in various fields, including pharmaceuticals and material science . The compound is characterized by the presence of a fluorophenyl group attached to a piperidinedione core, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)piperidine-2,4-dione involves several steps. One common method includes the reaction of 4-fluoroaniline with succinic anhydride under controlled conditions to form the desired product . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol and dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)piperidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors and enzymes, modulating their activity. The compound may also interfere with specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Fluorophenyl)piperidine-2,4-dione can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and altered electronic effects, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-8-1-3-9(4-2-8)13-6-5-10(14)7-11(13)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYONKYTNFWZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CC1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952489-53-1
Record name 1-(4-fluorophenyl)piperidine-2,4-dione
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